

# Spectroscopic Profile of 3-Bromo-1-methylpyrrolidin-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-1-methylpyrrolidin-2-one

Cat. No.: B1280309

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **3-Bromo-1-methylpyrrolidin-2-one**. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromo-1-methylpyrrolidin-2-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data of **3-Bromo-1-methylpyrrolidin-2-one**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.34	d	1H	H-3
3.54 - 3.46	dt	1H	H-5
3.29 - 3.22	dt	1H	H-5
2.84	s	3H	N-CH <sub>3</sub>
2.54	sextet	1H	H-4
2.30 - 2.22	m	1H	H-4

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm), Spectrometer Frequency: 400 MHz

Table 2: Predicted <sup>13</sup>C NMR Spectral Data of **3-Bromo-1-methylpyrrolidin-2-one**

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	C=O (C-2)
~50	C-5
~45	C-3
~30	N-CH <sub>3</sub>
~25	C-4

Note: These are predicted chemical shifts based on the analysis of related structures, including N-methylpyrrolidinone and other 3-halopyrrolidinones. The carbonyl carbon (C-2) is expected to be the most deshielded. The carbon bearing the bromine atom (C-3) will also be significantly deshielded compared to an unsubstituted pyrrolidinone ring. The N-methyl and other ring carbons are expected in the aliphatic region.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for **3-Bromo-1-methylpyrrolidin-2-one**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Intensity
~2950 - 2850	C-H stretch (aliphatic)	Medium
~1690	C=O stretch (amide/lactam)	Strong
~1460	CH <sub>2</sub> scissoring	Medium
~1290	C-N stretch	Medium
~650	C-Br stretch	Medium-Strong

Note: This predicted data is based on a computed vapor phase IR spectrum and typical absorption frequencies for  $\gamma$ -lactams. The most characteristic peak will be the strong carbonyl absorption of the lactam ring.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3-Bromo-1-methylpyrrolidin-2-one**

m/z	Interpretation
178	[M+H] <sup>+</sup> (protonated molecular ion)

Molecular Formula: C<sub>5</sub>H<sub>8</sub>BrNO, Molecular Weight: 178.03 g/mol

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Bromo-1-methylpyrrolidin-2-one** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Data Acquisition:** The spectrometer is tuned and locked to the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal homogeneity. A standard one-pulse sequence is used to acquire the spectrum.
- **$^{13}\text{C}$  NMR Data Acquisition:** A proton-decoupled pulse sequence is used to acquire the  $^{13}\text{C}$  NMR spectrum, resulting in a single peak for each unique carbon atom.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **3-Bromo-1-methylpyrrolidin-2-one**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The typical scanning range is 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is then converted to either absorbance or transmittance mode.

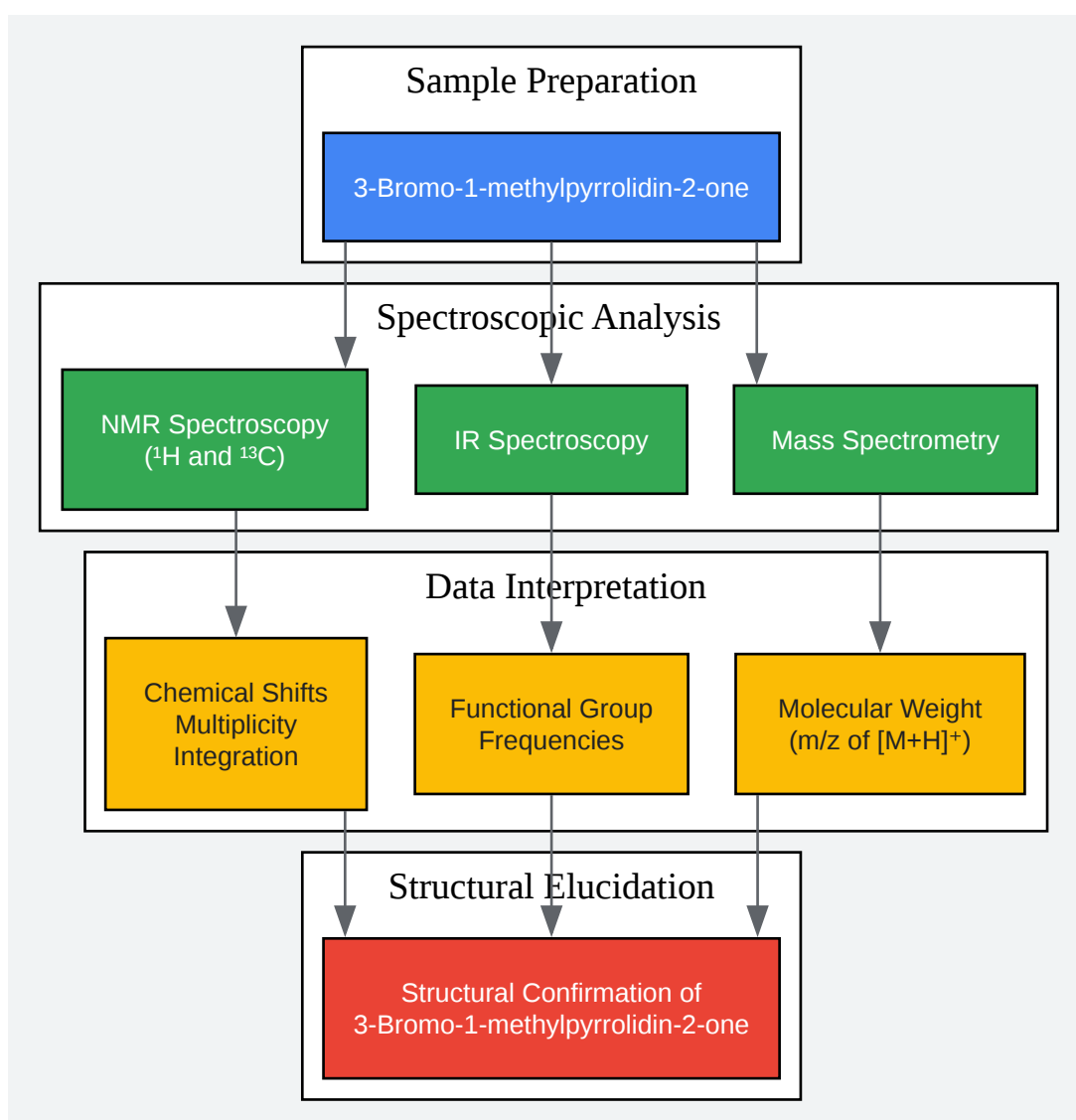
## Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **3-Bromo-1-methylpyrrolidin-2-one** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

- **Data Acquisition:** The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum is recorded in the positive ion mode to observe the protonated molecular ion  $[M+H]^+$ .
- **Data Analysis:** The mass-to-charge ratio ( $m/z$ ) of the detected ions is analyzed to determine the molecular weight of the compound.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of **3-Bromo-1-methylpyrrolidin-2-one**.



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Caption: Workflow for the spectral characterization of **3-Bromo-1-methylpyrrolidin-2-one**.

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